molecular formula C19H22N6O B2605748 4-methyl-N-[2-(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide CAS No. 873002-78-9

4-methyl-N-[2-(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide

Cat. No. B2605748
CAS RN: 873002-78-9
M. Wt: 350.426
InChI Key: MJIDASMZBPZXQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-methyl-N-[2-(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The pyrrolidine ring, a core component of this compound, is a versatile scaffold in drug discovery. It’s widely used to create novel biologically active compounds due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . This compound could be investigated for its potential as a lead structure in the development of new therapeutic agents.

Anti-Tubercular Agents

Compounds with pyridazinyl and pyrrolidinyl substitutions have been explored for their anti-tubercular properties . SMR000807447 could be synthesized and evaluated against strains of Mycobacterium tuberculosis to determine its efficacy as part of a new class of anti-tubercular agents.

Selective Androgen Receptor Modulators (SARMs)

Derivatives of pyrrolidinyl benzonitrile, which share structural similarities with SMR000807447, have been synthesized as SARMs . This compound could be optimized and studied for its selective androgen receptor modulating properties, potentially contributing to treatments for conditions like muscle wasting and osteoporosis.

Antiviral Research

The triazolo and pyridazinyl groups present in SMR000807447 suggest potential antiviral applications. Similar structures have been synthesized and studied for their antiviral properties, particularly against RNA viruses . This compound could be part of a study to develop new antiviral drugs.

Stereoselective Synthesis

Due to the stereogenicity of the pyrrolidine ring, SMR000807447 offers opportunities for exploring stereoselective synthesis methods. The different stereoisomers of this compound could be synthesized and their biological profiles compared to understand the impact of stereochemistry on drug efficacy .

Pharmacokinetic Modification

The compound’s structure allows for modifications that could alter its pharmacokinetic profile, such as solubility and bioavailability. Researchers could explore various derivatives to optimize these properties for better therapeutic outcomes .

Enantioselective Binding Studies

SMR000807447’s potential for enantioselective binding to proteins due to its chiral centers makes it an interesting subject for studies on drug-protein interactions. Understanding how different enantiomers interact with target proteins could guide the design of more effective drugs .

Mechanism of Action

properties

IUPAC Name

4-methyl-N-[2-(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-14-4-6-15(7-5-14)19(26)20-11-10-17-22-21-16-8-9-18(23-25(16)17)24-12-2-3-13-24/h4-9H,2-3,10-13H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIDASMZBPZXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[2-(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.